molecular formula C13H12BrN3O B8792798 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbonitrile

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbonitrile

Cat. No. B8792798
M. Wt: 306.16 g/mol
InChI Key: ZWJNRXVAHFKJKE-UHFFFAOYSA-N
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Patent
US08895544B2

Procedure details

To a solution of 6-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carbaldehyde (Preparation 1, 60 g, 194 mmol) in MeCN (1.5 L) was added triethylamine (68.5 mL, 485 mmol) and hydroxylamine hydrochloride (20 g, 291 mmol). The reaction was heated at 60° C. for 3 hours. The reaction was cooled to 0° C., further triethylamine (220 mL, 1.55 mol) was added and TFAA (109 mL, 776 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 2 hours. Water (2 L) was added to the reaction mixture and the resulting solid was collected by filtration. The solid was dissolved in DCM (1 L) and the resulting solution was washed with water (2×500 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to give the title compound as a white solid (58.59 g) in a 99% yield.
Name
6-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carbaldehyde
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
109 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:17]=O)=[N:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:4][CH:3]=1.C([N:21](CC)CC)C.Cl.NO.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>CC#N.O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:17]#[N:21])=[N:7][N:8]2[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazole-3-carbaldehyde
Quantity
60 g
Type
reactant
Smiles
BrC1=CC=C2C(=NN(C2=C1)C1OCCCC1)C=O
Name
Quantity
68.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.5 L
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
109 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM (1 L)
WASH
Type
WASH
Details
the resulting solution was washed with water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NN(C2=C1)C1OCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 58.59 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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